Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate
Description
Methyl 2-methyl-2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate is a pyrazole-containing compound characterized by a methyl ester group, a propylamino substituent, and a 1H-pyrazol-1-yl moiety. Structural analysis of such molecules often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-methyl-2-(propylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-12-11(2,10(15)16-3)9-14-8-5-7-13-14/h5,7-8,12H,4,6,9H2,1-3H3 |
InChI Key |
CKLMXDOQAAGPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)(CN1C=CC=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the propylamino group: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Esterification: The final step is the esterification of the resulting compound with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the family of 5-membered heterocyclic derivatives, sharing structural motifs with pyrazole and tetrazole analogs. Below is a comparative analysis based on substituents, purity, and commercial status:
Table 1: Structural and Commercial Comparison of Pyrazole and Tetrazole Derivatives
Key Observations:
Structural Diversity: The target compound features a methyl ester and propylamino group, distinguishing it from analogs like 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, which incorporates a pyridinyl ring and trifluoromethyl substituent .
Purity and Commercial Status :
- The target compound (95% purity) and the tetrazole analog (97% purity) were discontinued, suggesting challenges in synthesis, stability, or market demand. The pyridinyl-pyrazole derivative lacks purity data but shares a discontinued status .
Functional Group Impact: The methyl ester in the target compound may enhance solubility compared to non-esterified analogs. Trifluoromethyl groups in other analogs (e.g., CAS 926249-83-4) improve metabolic stability and lipophilicity, common in agrochemical or pharmaceutical candidates .
Research Implications and Limitations
- Data Discrepancies : Conflicting references (e.g., CAS numbers and product codes) in commercial catalogs highlight inconsistencies in publicly available data, necessitating verification from primary sources .
- Synthetic Challenges : The discontinued status of these compounds may reflect difficulties in optimizing synthetic routes or achieving cost-effective scalability.
- Structural Insights : Tools like SHELX enable precise determination of molecular geometry, which is critical for understanding structure-activity relationships .
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